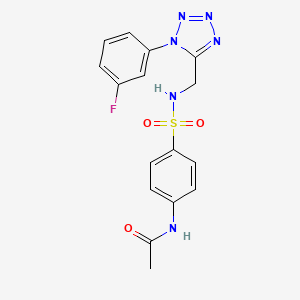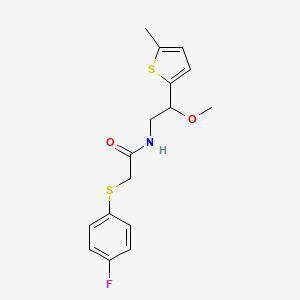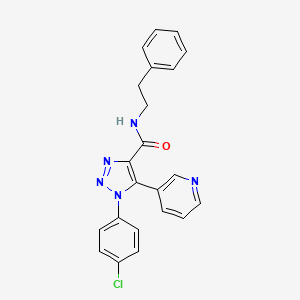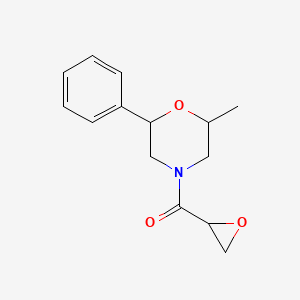
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential applications in various fields. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have anti-cancer properties. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been studied for its potential use as an anti-inflammatory agent. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a crosslinking agent in the production of polymers.
Wirkmechanismus
The mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood. However, studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell growth and inflammation, respectively. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, as previously mentioned. Physiologically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its versatility. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be used in various fields, as previously discussed. Another advantage is its high purity, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone research. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be further studied for its anti-cancer and anti-inflammatory properties. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a natural fungicide. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a crosslinking agent in the production of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential toxicity.
Synthesemethoden
The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of 2-methyl-6-phenylmorpholine with epichlorohydrin. The resulting product is then treated with potassium carbonate to yield (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. This method has been optimized to produce high yields of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone with high purity.
Eigenschaften
IUPAC Name |
(2-methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-17-13)8-12(18-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUYBSFPPQENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(oxirane-2-carbonyl)-6-phenylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)

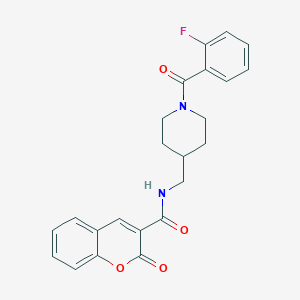
![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)
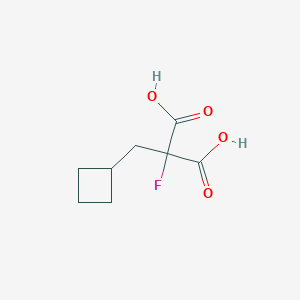
![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
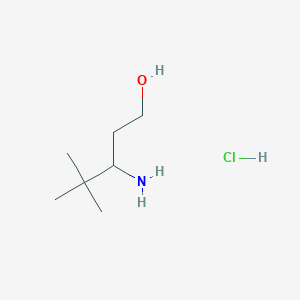
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
